Cas no 921489-02-3 (N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide)

N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a thiophene-substituted imidazole core linked to a chlorophenyl acetamide moiety via a sulfanyl bridge. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The presence of the thiophene and imidazole groups suggests possible interactions with biological targets, while the chlorophenyl moiety may enhance lipophilicity and binding affinity. The sulfanyl linkage offers stability and flexibility, making the compound suitable for further derivatization. Its well-defined molecular architecture supports applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide structure
921489-02-3 structure
Product name:N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
CAS No:921489-02-3
MF:C16H14ClN3OS2
MW:363.88485956192
CID:6039283
PubChem ID:40692082

N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
    • N-(3-chlorophenyl)-2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
    • F2088-0283
    • N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
    • AKOS024626653
    • 921489-02-3
    • N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
    • Inchi: 1S/C16H14ClN3OS2/c17-12-3-1-4-13(9-12)19-15(21)11-23-16-18-6-7-20(16)10-14-5-2-8-22-14/h1-9H,10-11H2,(H,19,21)
    • InChI Key: PGCBNWVSJSQZAB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CSC1N(CC2SC=CC=2)C=CN=1

Computed Properties

  • Exact Mass: 363.0266821g/mol
  • Monoisotopic Mass: 363.0266821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 101Ų

N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2088-0283-3mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2088-0283-10μmol
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2088-0283-15mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2088-0283-5μmol
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2088-0283-10mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2088-0283-4mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2088-0283-20μmol
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2088-0283-20mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2088-0283-30mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2088-0283-50mg
N-(3-chlorophenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
921489-02-3 90%+
50mg
$160.0 2023-05-16

Additional information on N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide

N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS No. 921489-02-3): An Overview

N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS No. 921489-02-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, including a thiophene ring and an imidazole moiety, exhibits a range of biological activities that make it a promising candidate for drug development.

The molecular structure of N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide is composed of a central acetamide group linked to a 3-chlorophenyl substituent and a sulfanyl group. The sulfanyl group is further attached to a 1-(thiophen-2-yl)methyl-1H-imidazol-2-yl moiety, which imparts significant chemical and biological properties to the molecule. The presence of these functional groups allows for diverse interactions with biological targets, making it an attractive candidate for various pharmacological studies.

Recent research has focused on the potential of N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide as an inhibitor of specific enzymes and receptors. Studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide effectively inhibited the activity of protein kinase C (PKC), a family of enzymes that play crucial roles in cell proliferation and survival.

In addition to its enzymatic inhibition properties, N-(3-chlorophenyl)-2-({1-(thiophen-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Research has shown that this compound can modulate the expression of pro-inflammatory cytokines, such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α, thereby reducing inflammation and associated tissue damage.

The therapeutic potential of N-(3-chlorophenyl)-2-({1-(thiophen-2-y-lmethyl)-1H-imidazol-2-y-l}sulfanyl)acetamide extends beyond its anti-inflammatory properties. Studies have also explored its efficacy in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. These disorders are characterized by the accumulation of toxic protein aggregates and neuronal cell death. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress and promote neurogenesis, making it a promising candidate for the development of neuroprotective drugs.

The pharmacokinetic properties of N-(3-chlorophenyl)-2-{(1-thiophen - 2 - ylmethyl - 1 H - imidazol - 2 - yl )sulfanyl}acetamide have also been extensively studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is essential for effective drug delivery. Additionally, the compound demonstrates low toxicity and high selectivity towards its target enzymes, reducing the risk of adverse side effects.

In conclusion, N-(3-chlorophenyl)-2-{(1-thiophen - 2 - ylmethyl - 1 H - imidazol - 2 - yl )sulfanyl}acetamide (CAS No. 921489-02-3) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in the treatment of inflammatory diseases, neurodegenerative disorders, and other conditions.

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